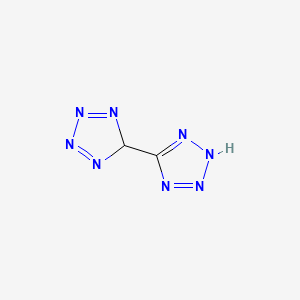

2H,5'H-5,5'-Bitetrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2H,5’H-5,5’-ビテトラゾールは、高いエネルギー密度と安定性で知られる窒素リッチな複素環式化合物です。これはテトラゾールファミリーのメンバーであり、その環構造内に複数の窒素原子が存在することを特徴としています。

2. 製法

合成経路と反応条件: 2H,5’H-5,5’-ビテトラゾールの合成は、通常、ヒドラジン誘導体とニトリルまたは他の適切な前駆体の環化を含みます。一般的な方法の1つには、制御された条件下でヒドラジンとシアノゲンアジドを反応させてテトラゾール環を生成する方法があります。反応は通常、不要な副反応を防ぐために不活性雰囲気下で行われます。

工業生産方法: 2H,5’H-5,5’-ビテトラゾールの工業生産は、通常、大規模なバッチプロセスを含みます。原料を反応器に混合し、特定の温度と圧力条件下で反応を開始します。次に、生成物を結晶化または蒸留によって精製して、高純度の2H,5’H-5,5’-ビテトラゾールを得ます。

3. 化学反応解析

反応の種類: 2H,5’H-5,5’-ビテトラゾールは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、求核剤または求電子剤として作用する可能性のある複数の窒素原子の存在によって影響を受けます。

一般的な試薬と条件:

酸化: 過酸化水素または過マンガン酸カリウムなどの酸化剤を使用して2H,5’H-5,5’-ビテトラゾールを酸化し、ニトロ誘導体を生成することができます。

還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して、化合物を還元してアミン誘導体を生成することができます。

置換: 塩素または臭素などの試薬を使用するハロゲン化反応によって、ハロゲン原子をテトラゾール環に導入することができます。

生成される主な生成物:

4. 科学研究への応用

2H,5’H-5,5’-ビテトラゾールは、科学研究で幅広い用途があります。

化学: 他の窒素リッチな化合物の合成の前駆体として、および配位化学における配位子として使用されます。

生物学: 化合物の誘導体は、その潜在的な抗菌および抗ウイルス特性について研究されています。

医学: 特に抗がん剤としての可能性について、薬物開発におけるその使用を探索するための研究が進行中です。

産業: 2H,5’H-5,5’-ビテトラゾールは、高いエネルギー密度と安定性のため、爆発物や推進薬などの高エネルギー材料の配合に使用されています。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2H,5’H-5,5’-Bitetrazole typically involves the cyclization of hydrazine derivatives with nitriles or other suitable precursors. One common method includes the reaction of hydrazine with cyanogen azide under controlled conditions to form the tetrazole ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of 2H,5’H-5,5’-Bitetrazole often involves large-scale batch processes. The raw materials are mixed in reactors, and the reaction is initiated under specific temperature and pressure conditions. The product is then purified through crystallization or distillation to obtain high-purity 2H,5’H-5,5’-Bitetrazole.

化学反応の分析

Types of Reactions: 2H,5’H-5,5’-Bitetrazole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of multiple nitrogen atoms, which can act as nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize 2H,5’H-5,5’-Bitetrazole, leading to the formation of nitro derivatives.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound to form amine derivatives.

Substitution: Halogenation reactions using reagents like chlorine or bromine can introduce halogen atoms into the tetrazole ring.

Major Products Formed:

科学的研究の応用

2H,5’H-5,5’-Bitetrazole has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other nitrogen-rich compounds and as a ligand in coordination chemistry.

Biology: The compound’s derivatives are studied for their potential antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an anticancer agent.

Industry: 2H,5’H-5,5’-Bitetrazole is used in the formulation of high-energy materials, such as explosives and propellants, due to its high energy density and stability.

作用機序

2H,5’H-5,5’-ビテトラゾールの作用機序は、その窒素原子を介した分子標的との相互作用を含みます。これらの相互作用は、安定な複合体の形成または分解時のエネルギーの放出につながる可能性があります。化合物の高い窒素含有量は、そのエネルギー特性に貢献し、爆発物や推進薬に使用するために適しています。

類似の化合物:

1H,1’H-5,5’-ビテトラゾール: 同様のエネルギー特性を持つテトラゾールファミリーの別のメンバーです。

4,4’-ビステトラゾール: 構造は似ていますが、反応性と安定性が異なります。

5,5’-ビテトラゾール-1,1’-ジオレート: 高エネルギー材料におけるその使用と独自の熱安定性で知られています。

独自性: 2H,5’H-5,5’-ビテトラゾールは、その高い窒素含有量と安定性により、さまざまな用途に役立つ貴重な化合物です。複数の種類の化学反応を起こし、安定な誘導体を形成する能力は、科学研究および工業用途におけるその汎用性をさらに高めます。

類似化合物との比較

1H,1’H-5,5’-Bitetrazole: Another member of the tetrazole family with similar energetic properties.

4,4’-Bistetrazole: A compound with a similar structure but different reactivity and stability.

5,5’-Bitetrazole-1,1’-Diolate: Known for its use in high-energy materials and its unique thermal stability.

Uniqueness: 2H,5’H-5,5’-Bitetrazole stands out due to its high nitrogen content and stability, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and form stable derivatives further enhances its versatility in scientific research and industrial applications.

特性

CAS番号 |

634151-41-0 |

|---|---|

分子式 |

C2H2N8 |

分子量 |

138.09 g/mol |

IUPAC名 |

5-(2H-tetrazol-5-yl)-5H-tetrazole |

InChI |

InChI=1S/C2H2N8/c3-1(4-8-7-3)2-5-9-10-6-2/h1H,(H,5,6,9,10) |

InChIキー |

LRHXGSUSLIRWKB-UHFFFAOYSA-N |

正規SMILES |

C1(N=NN=N1)C2=NNN=N2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(Prop-2-en-1-yl)amino]-4,5-dihydro-1,3,6-thiadiazepine-2(3H)-thione](/img/structure/B12597017.png)

![2-[2-(5-Methyl-1H-imidazol-1-yl)ethyl]aniline](/img/structure/B12597025.png)

![Benzenemethanesulfonamide, 4-[6,8-dihydro-6-oxo-5,9-bis(2,2,2-trifluoroethoxy)-7H-pyrrolo[3,4-g]quinolin-7-yl]-3-methyl-](/img/structure/B12597034.png)

![5-{[4-Amino-3-(propylamino)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12597045.png)

![5,5',5''-(Benzene-1,3,5-triyl)tris{3-[4-(hexyloxy)phenyl]-1,2,4-oxadiazole}](/img/structure/B12597053.png)

![Methyl 7-oxo-7H-furo[3,2-g][1]benzopyran-9-carboxylate](/img/structure/B12597057.png)

![beta-Alanine, N-[4-[[[4-(4-chlorophenyl)-2-thiazolyl][4-(trifluoromethyl)phenyl]amino]methyl]benzoyl]-](/img/structure/B12597060.png)

![4-{2-[(2-{[(2S)-2-Hydroxypropyl]amino}ethyl)amino]ethyl}phenol](/img/structure/B12597068.png)

![4-[2-(4-Chlorophenyl)ethylamino]-4-oxobut-2-enoic acid](/img/structure/B12597071.png)

![2-{4-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}quinoline-4-carboxylic acid](/img/structure/B12597082.png)

![N-[2-(4-Methyl-1,4-diazepan-1-yl)ethyl]cyclooctanamine](/img/structure/B12597094.png)